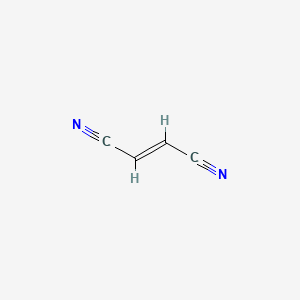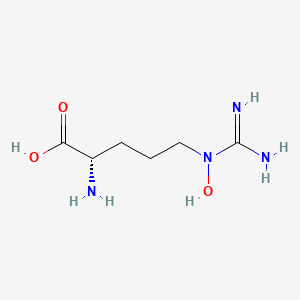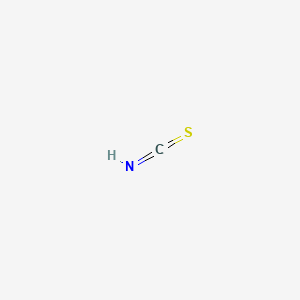
フマロニトリル
概要
説明
Fumaronitrile, also known as trans-1,2-dicyanoethylene, is an organic compound with the molecular formula C₄H₂N₂. It is a colorless crystalline solid that is soluble in organic solvents. Fumaronitrile is used in various chemical synthesis processes due to its reactive nitrile groups.
科学的研究の応用
Fumaronitrile has several applications in scientific research:
作用機序
Target of Action
Fumaronitrile, also known as trans-1,2-Dicyanoethylene , is a compound with a molecular weight of 78.0721 The primary targets of Fumaronitrile are not well-documented in the literature
Mode of Action
The mode of action of Fumaronitrile is currently unknown. It’s worth noting that nitrile-containing compounds have been found to enhance binding affinity to their targets, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance
Biochemical Pathways
One study suggests that nitrilases, enzymes that degrade nitriles to carboxylic acids and ammonia, may play a role in the metabolism of fumaronitrile
Pharmacokinetics
The potential involvement of nitrilases in its metabolism suggests that it may be metabolized into carboxylic acids and ammonia
準備方法
Synthetic Routes and Reaction Conditions: Fumaronitrile can be synthesized through several methods:
From Diethyl Fumarate: One common method involves the reaction of diethyl fumarate with concentrated ammonium hydroxide and ammonium chloride to form fumaramide.
Industrial Production Methods: Industrial production of fumaronitrile typically follows the method involving acrylonitrile due to its cost-effectiveness and availability. The process involves maintaining the reaction mixture within a preferred pH range of about 7 to 9 using buffer salts like acetic acid or monosodium phosphate .
化学反応の分析
Fumaronitrile undergoes various chemical reactions, including:
Oxidation and Reduction: It can react with strong oxidizing agents and reducing agents.
Substitution Reactions: Fumaronitrile can participate in substitution reactions, particularly with strong acids and bases.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate.
Reducing Agents: Strong reducing agents like lithium aluminum hydride.
Acids and Bases: Strong acids like sulfuric acid and strong bases like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidation of fumaronitrile can lead to the formation of various oxidized derivatives.
Reduction: Reduction can yield compounds such as amines.
Substitution: Substitution reactions can produce a variety of substituted nitriles.
類似化合物との比較
- Maleonitrile
- Succinonitrile
- Amino-fumaronitrile
Fumaronitrile’s unique properties and reactivity make it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(E)-but-2-enedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2/c5-3-1-2-4-6/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPOHTVBFVELTG-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C#N)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2 | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7025342 | |
| Record name | Fumaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fumaronitrile appears as needles or brown crystalline solid. (NTP, 1992), Brown solid; [CAMEO] Fine white crystals; [MSDSonline] | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Fumaronitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
367 °F at 760 mmHg (NTP, 1992) | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.9416 at 232 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.19 [mmHg] | |
| Record name | Fumaronitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
764-42-1 | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (2E)-2-Butenedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumaronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FUMARONITRILE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedinitrile, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fumaronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7025342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fumaronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
206.2 °F (NTP, 1992) | |
| Record name | FUMARONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of fumaronitrile?
A1: Fumaronitrile has the molecular formula C4H2N2 and a molecular weight of 78.06 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize fumaronitrile?
A2: Researchers frequently employ a variety of spectroscopic techniques to analyze fumaronitrile, including:
- Infrared (IR) spectroscopy: IR spectroscopy is useful for identifying the characteristic stretching vibrations of the nitrile (C≡N) and carbon-carbon double bond (C=C) functional groups present in fumaronitrile. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR spectroscopy are valuable for determining the structure and conformation of fumaronitrile and its derivatives. These techniques provide insights into the electronic environment and interactions between different atoms within the molecule. [, , , , ]
- Ultraviolet-Visible (UV-Vis) spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within fumaronitrile, particularly those associated with its π-system. This technique is particularly useful for investigating the formation and properties of charge-transfer complexes involving fumaronitrile. [, , , , , ]
- Electron Paramagnetic Resonance (EPR) spectroscopy: EPR spectroscopy is a powerful tool for detecting and characterizing radical species. Researchers have utilized EPR to study the formation and properties of fumaronitrile radical anions (FN•-) and their interactions with other molecules. [, ]
Q3: How does the solubility of fumaronitrile vary in different solvents?
A3: Fumaronitrile typically exhibits limited solubility in polar solvents like water but shows good solubility in organic solvents such as toluene, tetrahydrofuran (THF), and sulfolane. [, , , ]
Q4: How does fumaronitrile behave in the solid state, particularly regarding its fluorescence properties?
A4: Interestingly, fumaronitrile derivatives often exhibit strong solid-state fluorescence. This phenomenon is attributed to their nonplanar molecular structure, which hinders close packing and reduces fluorescence quenching commonly observed in aggregated states. [] Researchers have explored the development of fumaronitrile-based luminogens for potential applications in organic light-emitting diodes (OLEDs) due to their aggregation-induced emission (AIE) properties. [, , ]
Q5: What is known about the thermal stability of fumaronitrile?
A5: Fumaronitrile demonstrates reasonable thermal stability, with decomposition temperatures typically observed above 400 °C. This stability makes it suitable for applications involving elevated temperatures, such as in certain polymerization reactions or material processing techniques. [, ]
Q6: Does fumaronitrile participate in catalytic reactions?
A6: While not typically employed as a catalyst itself, fumaronitrile frequently serves as a reactant or substrate in various catalytic reactions. For instance, it is commonly used as an electron-deficient olefin in [2+2] cycloaddition reactions catalyzed by transition metal complexes. []
Q7: What are some notable reactions involving fumaronitrile and their applications?
A7: Fumaronitrile actively participates in a variety of reactions, some of which hold significant synthetic utility:
- 1,3-Dipolar Cycloadditions: Fumaronitrile readily undergoes 1,3-dipolar cycloaddition reactions with various dipoles, such as azomethine ylides and isoxazoline N-oxides, leading to the formation of structurally diverse heterocyclic compounds. These reactions are highly versatile and find applications in the synthesis of natural products and pharmaceuticals. [, , ]
- Diels-Alder Reactions: As a highly electron-deficient dienophile, fumaronitrile readily participates in Diels-Alder reactions with various dienes. These reactions offer a powerful approach for constructing six-membered rings and have been extensively utilized in organic synthesis. []
- Polymerization Reactions: Fumaronitrile can be polymerized or copolymerized with other monomers to generate polymers with unique properties. For example, its incorporation into copolymers can influence the glass transition temperature, solubility, and miscibility of the resulting materials. [, , , ]
Q8: How is computational chemistry employed in research related to fumaronitrile?
A8: Computational chemistry plays a vital role in understanding the properties and reactivity of fumaronitrile:
- Density Functional Theory (DFT) Calculations: DFT calculations are widely employed to study the electronic structure, geometry optimization, and vibrational frequencies of fumaronitrile and its derivatives. These calculations provide insights into the molecular orbitals, charge distribution, and energy levels, which are essential for understanding their chemical behavior. [, , ]
- Molecular Dynamics (MD) Simulations: MD simulations are utilized to investigate the dynamic behavior of fumaronitrile in solution or solid state. These simulations provide information about molecular motions, interactions with surrounding molecules, and conformational changes over time. [, ]
- Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to correlate the structure of fumaronitrile derivatives with their biological activity or physical properties. These models help predict the activity of new compounds and guide the design of more potent and selective molecules. [, ]
Q9: How do structural modifications of fumaronitrile impact its reactivity and properties?
A9: Modifying the fumaronitrile core can significantly influence its reactivity and physicochemical characteristics:
- Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as halogens or cyano groups, further enhances the electron-deficient nature of the carbon-carbon double bond, leading to increased reactivity towards nucleophiles and enhanced participation in cycloaddition reactions. [, , , , ]
- Aryl Substituents: Incorporating aryl groups can impart planarity and rigidity to the fumaronitrile framework, impacting its packing in the solid state and influencing its fluorescence properties. Moreover, the electronic nature of the aryl substituents (electron-donating or electron-withdrawing) can modulate the HOMO-LUMO gap and influence its electronic and optical properties. [, , , ]
- Steric Effects: Introducing bulky substituents can hinder the approach of reactants, affecting reaction rates and selectivity. This steric hindrance is particularly relevant in stereoselective reactions where the spatial arrangement of atoms plays a crucial role. [, , ]
Q10: Does fumaronitrile exhibit any notable biological activity?
A10: While fumaronitrile itself is not widely recognized for its direct biological activity, some of its derivatives have shown promising activities:
- Enzyme Inhibition: Certain fumaronitrile derivatives have demonstrated inhibitory activity against specific enzymes, such as nitrilases and cholinesterases. []
- Antifungal and Antibacterial Activity: A limited number of fumaronitrile-containing compounds have been reported to possess antifungal or antibacterial properties, warranting further exploration for potential medicinal applications. []
Q11: What are the environmental concerns associated with fumaronitrile, and how can they be addressed?
A11: As with many organic compounds, improper disposal of fumaronitrile and its derivatives can pose environmental risks.
- Toxicity: Fumaronitrile exhibits toxicity to aquatic life, necessitating proper handling and disposal procedures to minimize its release into the environment. []
- Biodegradability: The biodegradability of fumaronitrile is limited, implying that it may persist in the environment for extended periods. Exploring alternative, more biodegradable materials with comparable properties could be a viable strategy for mitigating its environmental impact. []
- Recycling and Waste Management: Implementing effective recycling and waste management programs can help minimize the environmental footprint associated with fumaronitrile and promote sustainability in its use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-chloro-2-(3-nitrobenzoyl)oxypropyl] 3-nitrobenzoate](/img/structure/B1194715.png)









